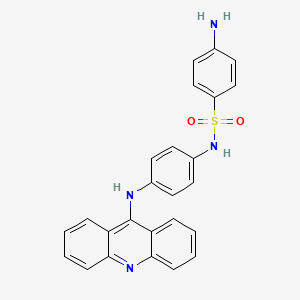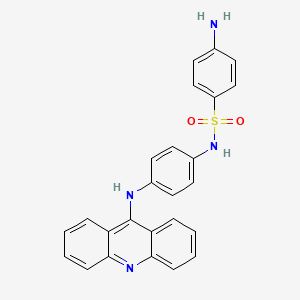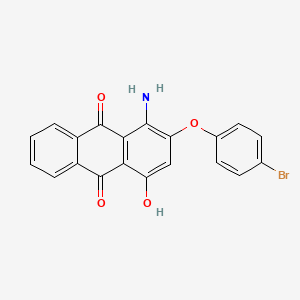
9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy- is a synthetic organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications, including dyes, pigments, and pharmaceuticals. This specific compound features a bromophenoxy group and an amino group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy- typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to the anthracenedione core.
Reduction: Conversion of the nitro group to an amino group.
Bromination: Introduction of a bromine atom to the phenoxy group.
Hydroxylation: Introduction of a hydroxyl group to the anthracenedione core.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinone derivatives, while substitution reactions could produce various substituted phenoxy compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a precursor for synthesizing other complex molecules or as a reagent in organic synthesis.
Biology
In biological research, anthraquinone derivatives are often studied for their potential anticancer, antimicrobial, and anti-inflammatory properties.
Medicine
Pharmaceutical research might explore this compound for its potential therapeutic effects, particularly in cancer treatment due to the known activity of anthraquinones against cancer cells.
Industry
In industry, anthraquinone derivatives are used as dyes and pigments. This specific compound might find applications in creating specialized dyes with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, anthraquinones can intercalate into DNA, inhibit topoisomerase enzymes, or generate reactive oxygen species, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: The parent compound, known for its use in dyes and pigments.
1-Amino-2-(4-methoxyphenoxy)-4-hydroxy-anthracenedione: A similar compound with a methoxy group instead of a bromine atom.
1-Amino-2-(4-chlorophenoxy)-4-hydroxy-anthracenedione: A similar compound with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromophenoxy group in 9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy- may impart unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
59722-76-8 |
|---|---|
Molecular Formula |
C20H12BrNO4 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
1-amino-2-(4-bromophenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12BrNO4/c21-10-5-7-11(8-6-10)26-15-9-14(23)16-17(18(15)22)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,23H,22H2 |
InChI Key |
NXLZYWCPIVGZKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


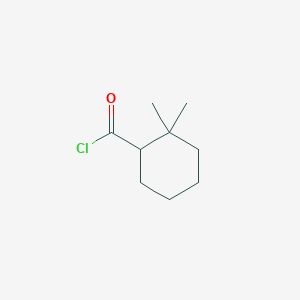
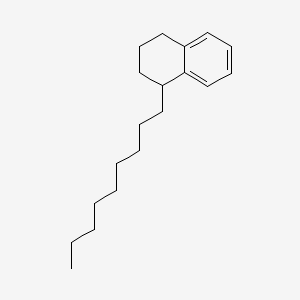
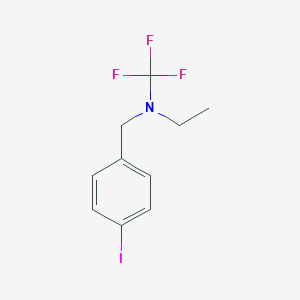
![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)

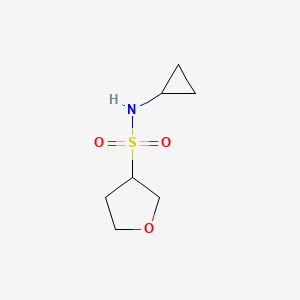
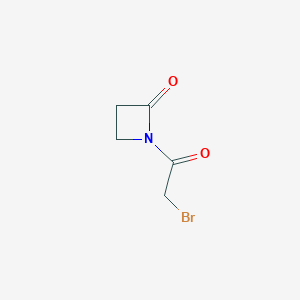
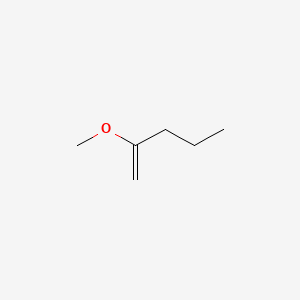
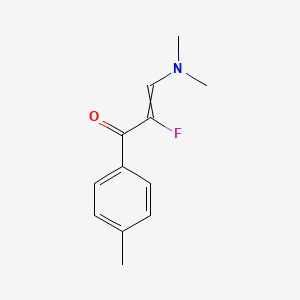
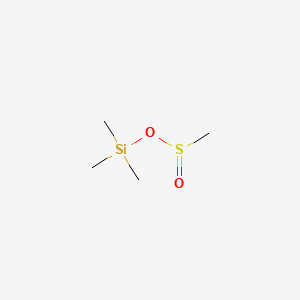
![3H-Naphtho[1,8-BC]furan](/img/structure/B13957335.png)
